

A Comparative Analysis of Isoquinolin-3-ylmethanol Analogs in Anticancer Research

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Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanol*

Cat. No.: *B183371*

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The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.^[1] This guide provides a comparative analysis of **isoquinolin-3-ylmethanol** analogs and related isoquinoline derivatives, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents. By examining their effects on cancer cell viability, elucidating their mechanisms of action, and detailing the experimental protocols for their evaluation, this document serves as a comprehensive resource for researchers in the field of oncology drug discovery.

Comparative Anticancer Activity of Isoquinoline Derivatives

While direct comparative studies on a unified series of **isoquinolin-3-ylmethanol** analogs are limited in publicly available literature, a comparative analysis can be constructed from studies on structurally related isoquinoline derivatives. The following tables summarize the 50% inhibitory concentration (IC₅₀) values and growth percentage (GP) for various analogs against several cancer cell lines. It is crucial to note that these are not always direct comparisons of identically substituted **isoquinolin-3-ylmethanol** analogs but of derivatives with variations at different positions of the isoquinoline core. The activity is highly dependent on the nature and position of the substituents.

Table 1: Comparative Cytotoxicity (IC50) of Isoquinoline Derivatives in Various Cancer Cell Lines

Compound ID/Analog Description	Cancer Cell Line	IC50 (μM)	Reference
Isoquinoline-3-carboxylic acid derivatives			
N-isoquinoline-3-carbonyl-L-threonine benzylester	HL-60 (Leukemia)	< 0.01	[2]
N-isoquinoline-3-carbonyl-L-leucine benzylester	HL-60 (Leukemia)	< 0.01	[2]
N-isoquinoline-3-carbonyl-L-threonine benzylester	HeLa (Cervical Cancer)	< 0.6	[2]
N-isoquinoline-3-carbonyl-L-leucine benzylester	HeLa (Cervical Cancer)	< 0.6	[2]
Isoquinolin-1-one derivatives			
O-(3-hydroxypropyl) substituted isoquinolin-1-one	Various (5 lines)	3-5 times more potent than reference	[3]
3-Arylisoquinoline derivatives			
7,8-dimethoxy-2-methyl-3-(4,5-methylenedioxy-2-vinylphenyl)isoquinolin-1(2H)-one	Various (5 lines)	Broad Spectrum	[4]

Table 2: Comparative Growth Inhibition of 3-Aminoisoquinolin-1(2H)-one Derivatives

Compound ID	Cancer Cell Line Sub-panel	Mean Growth Percentage (GP %)	Reference
1,3-Dimethyl-1H-pyrazol-5-yl derivative	Leukemia	34.33 (RPMI-8226)	[5]
1,3-Dimethyl-1H-pyrazol-5-yl derivative	Breast Cancer	19.94 (MDA-MB-468)	[5]
1,3,5-Trimethyl-1H-pyrazol-4-yl derivative	Leukemia	28.68 (RPMI-8226)	[5]
1,3,5-Trimethyl-1H-pyrazol-4-yl derivative	Breast Cancer	15.70 (MDA-MB-468)	[5]
1,3-Thiazol-2-ylamino derivative	All Sub-panels	49.57	[5]

Structure-Activity Relationship (SAR) Insights

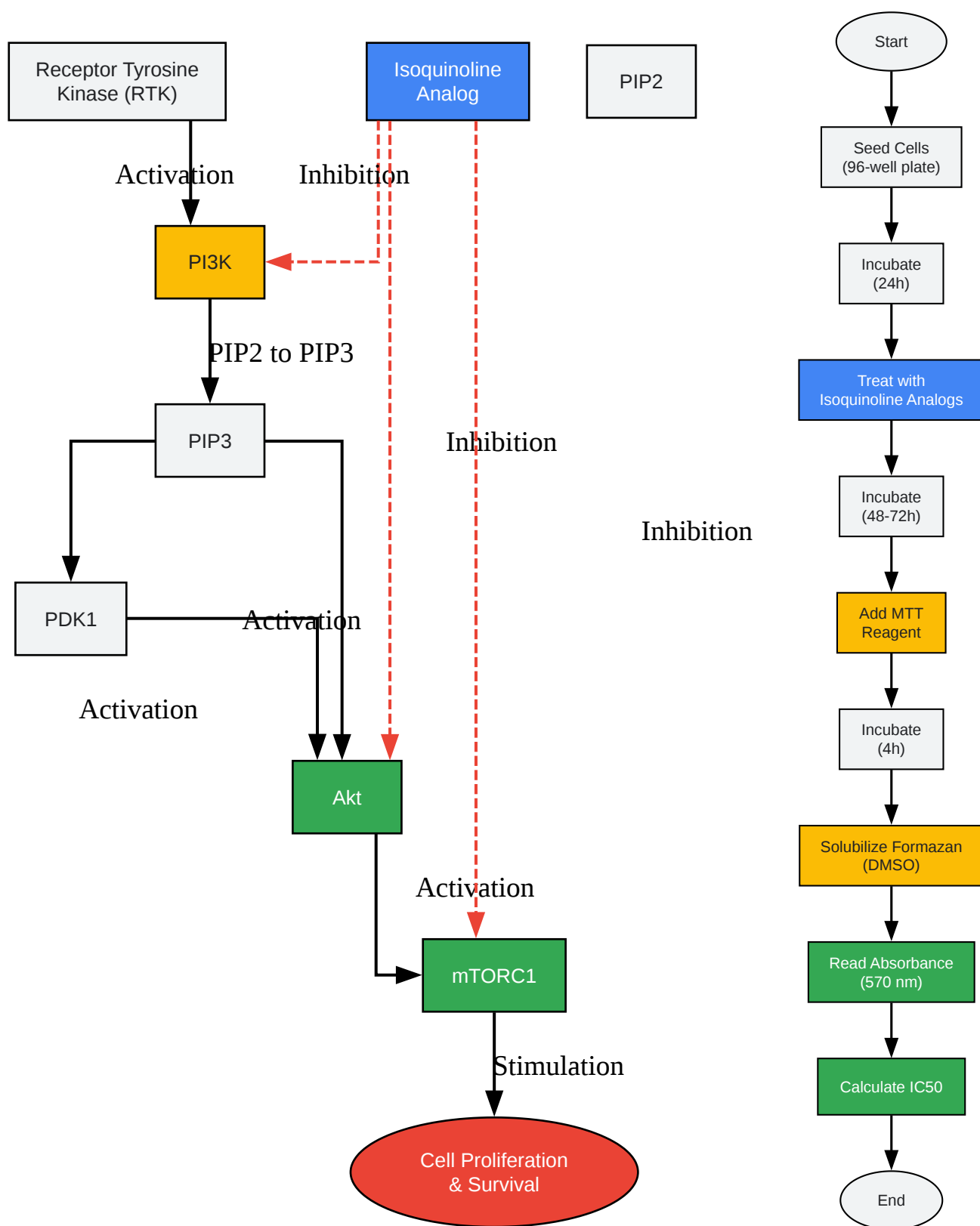
The biological activity of isoquinoline derivatives is intricately linked to the substitution pattern on the heterocyclic ring. For instance, a study comparing quinoline and its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[6] This suggests that for certain therapeutic targets, the specific placement of the nitrogen atom in the isoquinoline ring may be more advantageous for binding and inhibition.[6]

In the case of 3-aminoisoquinolin-1(2H)-one derivatives, the nature of the substituent at the 3-amino group significantly influences the anticancer activity. Hetaryl-amino derivatives, such as those with pyrazolyl and thiazolyl moieties, have demonstrated potent activity against a wide range of cancer cell lines.[5]

Mechanisms of Action

Isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, frequently involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[7]

One of the critical pathways often targeted is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is commonly hyperactivated in cancer.^[6] Several isoquinoline derivatives have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth.



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